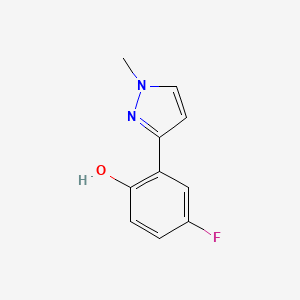
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a halo-substituted phenolic pyrazole derivative. This compound is characterized by the presence of a fluorine atom at the 4th position of the phenol ring and a 1-methyl-1H-pyrazol-3-yl group at the 2nd position. It is a solid compound with a molecular formula of C10H9FN2O and a molecular weight of 192.19 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like tyrosine kinases . These enzymes play a crucial role in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving tyrosine kinases , which are involved in various cellular processes, including cell growth and differentiation.
Result of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include disubstituted imidazoles and regioisomeric pyrazoles .
Scientific Research Applications
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A similar compound with a fluorine atom at the 4th position and a pyrazol-3-yl group at the 2nd position.
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: Another similar compound with a fluorine atom at the 4th position and a 3-methyl-1H-pyrazol-5-yl group at the 2nd position.
Uniqueness
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-3-yl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-fluoro-2-(1-methylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXGWFRTSDIJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














